REACTION_CXSMILES
|
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O.[OH:17][CH:18]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)[CH3:19]>O>[CH3:19][C:18]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)=[O:17] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.94 mol
|
Type
|
reactant
|
Smiles
|
OC(C)C1CCCCC1
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a two-liter, round bottom, three-necked flask equipped with a condenser, a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and a liquid addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled to 55°-60° C.
|
Type
|
CUSTOM
|
Details
|
between 55°-50° C.
|
Type
|
TEMPERATURE
|
Details
|
the contents heated
|
Type
|
CUSTOM
|
Details
|
to remove the ketone
|
Type
|
DISTILLATION
|
Details
|
by steam distillation
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
the heat was removed
|
Type
|
CUSTOM
|
Details
|
the distillate of water and ketone separated
|
Type
|
DISTILLATION
|
Details
|
the upper organic layer was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
collecting the fraction boiling at 115°-116° C
|
Type
|
CUSTOM
|
Details
|
There was obtained 76 g
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC(=O)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |